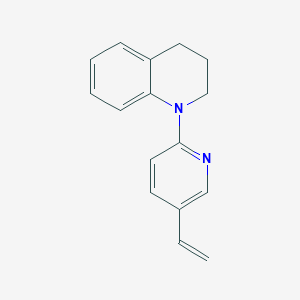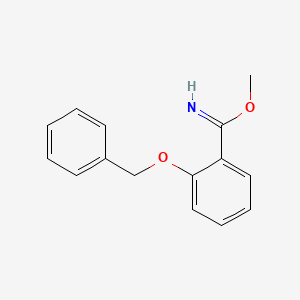
7-(2,2,2-Trifluoroethoxy)quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,2,2-Trifluoroethoxy)quinolin-3-amine is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a trifluoroethoxy group at the 7th position and an amine group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Introduction of Trifluoroethoxy Group: The trifluoroethoxy group is introduced using a nucleophilic substitution reaction. This can be achieved by reacting the quinoline derivative with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.
Amination: The introduction of the amine group at the 3rd position can be achieved through a Buchwald-Hartwig amination reaction. This involves the use of a palladium catalyst and a suitable amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-(2,2,2-Trifluoroethoxy)quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2,2,2-Trifluoroethoxy)quinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound without the trifluoroethoxy and amine groups.
7-Ethoxyquinolin-3-amine: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
7-(2,2,2-Trifluoroethoxy)quinoline: Lacks the amine group at the 3rd position.
Uniqueness
7-(2,2,2-Trifluoroethoxy)quinolin-3-amine is unique due to the presence of both the trifluoroethoxy and amine groups, which confer distinct chemical and biological properties. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, while the amine group provides a site for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C11H9F3N2O |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
7-(2,2,2-trifluoroethoxy)quinolin-3-amine |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)6-17-9-2-1-7-3-8(15)5-16-10(7)4-9/h1-5H,6,15H2 |
InChI Key |
MUVBPYRVVTVIQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


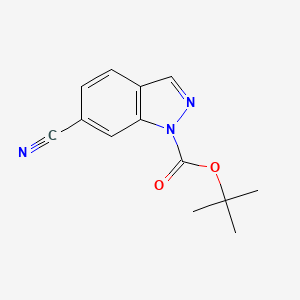


![2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11870272.png)
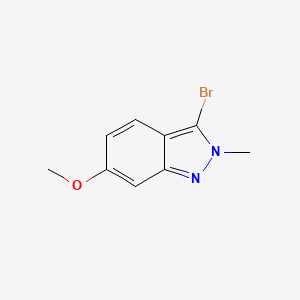
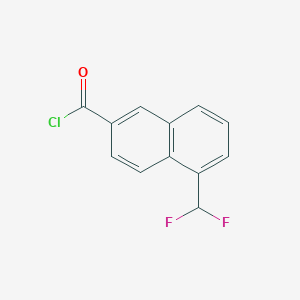

![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870286.png)

![2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid](/img/structure/B11870290.png)

